
Sodium 1-hydroxytetradecane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-hydroxytetradecane-1-sulphonate is an organic compound with the molecular formula C14H29NaO4S. It is a sodium salt of a sulfonic acid and is commonly used in various industrial and research applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 1-hydroxytetradecane-1-sulphonate can be synthesized through the sulfonation of 1-tetradecanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the alkane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 1-tetradecanol is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-hydroxytetradecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of tetradecanone or tetradecanoic acid.
Reduction: Formation of sodium 1-hydroxytetradecane-1-sulfinate or 1-tetradecanethiol.
Substitution: Formation of various substituted tetradecane derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-hydroxytetradecane-1-sulphonate is utilized in several scientific research fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and wetting agents.
Wirkmechanismus
The mechanism by which sodium 1-hydroxytetradecane-1-sulphonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkane chain.
Sodium hexadecane-1-sulphonate: Similar structure but with a longer alkane chain, leading to different surfactant properties.
Sodium 1-propene-1-sulphonate: Contains an unsaturated alkane chain, which affects its reactivity and applications.
Uniqueness
Sodium 1-hydroxytetradecane-1-sulphonate is unique due to its specific alkane chain length and the presence of both hydroxyl and sulfonate functional groups. This combination provides distinct surfactant properties and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93941-93-6 |
|---|---|
Molekularformel |
C14H29NaO4S |
Molekulargewicht |
316.43 g/mol |
IUPAC-Name |
sodium;1-hydroxytetradecane-1-sulfonate |
InChI |
InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)19(16,17)18;/h14-15H,2-13H2,1H3,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
WNIGKYDKDYKVIH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




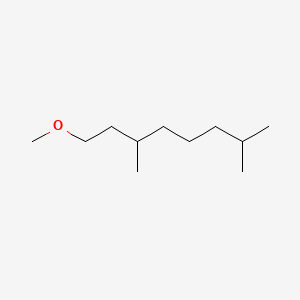
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
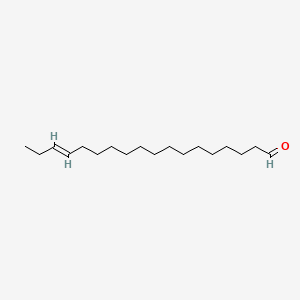
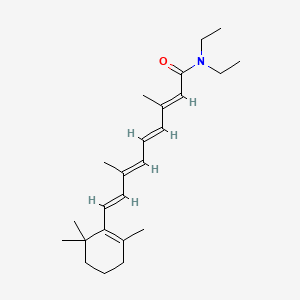
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
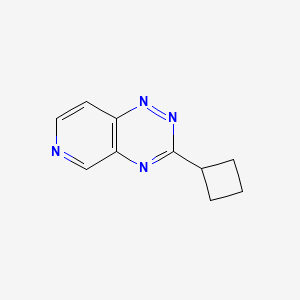
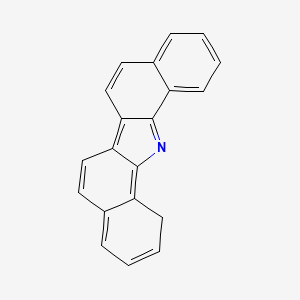

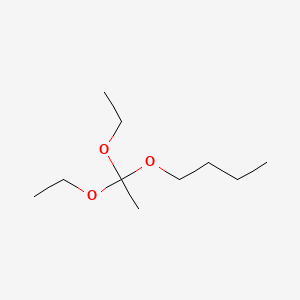
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
